5-Bromo-2-morpholinopyridin-3-amine
Overview
Description
5-Bromo-2-morpholinopyridin-3-amine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance .
Synthesis Analysis
There are several methods for synthesizing 5-Bromo-2-morpholinopyridin-3-amine. One method involves the use of lithium hexamethyldisilazane, tris-(dibenzylideneacetone)dipalladium(0), and 2-dicyclohexylphosphino-2,4,6-triisopropylbiphenyl in tetrahydrofuran at 65℃ for 2.25 hours . Another method uses tin (II) chloride dihydrate in ethyl acetate at 90℃ for 2 hours . A third method involves the use of dimethyl sulfoxide at 110 - 115℃ for 40 hours .Molecular Structure Analysis
The SMILES string for 5-Bromo-2-morpholinopyridin-3-amine is Nc1cc(Br)cnc1N2CCOCC2 . The InChI is 1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2 .Physical And Chemical Properties Analysis
5-Bromo-2-morpholinopyridin-3-amine is a solid substance . Its molecular weight is 258.12 . The compound’s specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalysis and Synthesis
5-Bromo-2-morpholinopyridin-3-amine plays a significant role in catalysis and synthesis processes. For example, it is involved in the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzes the amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with high yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). This demonstrates its utility in creating specific amine-functionalized pyridines, which are valuable intermediates in organic synthesis.
Vasodilation Properties
Research into the synthesis of new 3-pyridinecarboxylates revealed potential vasodilation properties, indicating a potential application in the development of vasodilators. Compounds synthesized through aromatic nucleophilic substitution reactions involving bromo-3-pyridinecarboxylate derivatives showed considerable vasodilation potency, suggesting that 5-Bromo-2-morpholinopyridin-3-amine derivatives could be of interest in medicinal chemistry for cardiovascular treatments (Girgis et al., 2008).
Aminocarbonylation Reactions
The compound also finds applications in aminocarbonylation reactions, which are a subset of carbonylation processes important for introducing amide functionalities into molecules. For instance, a study on the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation showed that secondary amines like morpholine can participate in these reactions to yield amino-substituted bromopyridazinones (Takács et al., 2012). This highlights the versatility of 5-Bromo-2-morpholinopyridin-3-amine in synthesizing complex nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution reactions, 5-Bromo-2-morpholinopyridin-3-amine serves as a key intermediate. A study demonstrated the kinetics of such reactions with different amines, including morpholine, in room-temperature ionic liquids. This research shows the sensitivity of these reactions to the medium and the potential for ionic liquids to enhance reactivity, which could be beneficial in developing greener synthetic methodologies (Allen, McCann, & Acevedo, 2015).
Microwave-Assisted Amination
The use of microwave conditions in palladium-catalyzed aryl amination of aryl bromides, including derivatives of 5-Bromo-2-morpholinopyridin-3-amine, has shown improvements in yields for the synthesis of 1-aminonaphthalenes and aminoquinolines. This method represents an efficient approach to synthesizing aromatic amines, crucial in pharmaceuticals and materials science (Wang, Magnin, & Hamann, 2003).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWIGXGIQUXHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275495 | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-morpholinopyridin-3-amine | |
CAS RN |
1186310-68-8 | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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